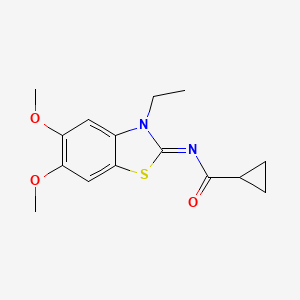

N-(3-ethyl-5,6-dimethoxy-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide

説明

N-(3-Ethyl-5,6-dimethoxy-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide is a benzothiazole-derived compound featuring a cyclopropanecarboxamide moiety. Benzothiazoles are heterocyclic systems known for their diverse pharmacological activities, including enzyme inhibition, antimicrobial, and anticancer properties . The target compound’s structure includes a 3-ethyl group, 5,6-dimethoxy substitutions on the benzothiazole ring, and a cyclopropane ring fused to the carboxamide group. These substitutions likely influence its physicochemical properties (e.g., lipophilicity, steric bulk) and biological interactions.

特性

IUPAC Name |

N-(3-ethyl-5,6-dimethoxy-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O3S/c1-4-17-10-7-11(19-2)12(20-3)8-13(10)21-15(17)16-14(18)9-5-6-9/h7-9H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLSNPPGROOAXTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC(=C(C=C2SC1=NC(=O)C3CC3)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(3-ethyl-5,6-dimethoxy-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound features a benzothiazole moiety, which is known for various pharmacological effects, including anticancer and antimicrobial properties.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C16H18N2O3S |

| Molecular Weight | 350.4 g/mol |

| IUPAC Name | This compound |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of 3-ethyl-5,6-dimethoxybenzothiazole with cyclopropanecarboxylic acid derivatives under specific reaction conditions to yield the desired product. The reaction is often conducted in an inert atmosphere to prevent oxidation and degradation.

Anticancer Properties

Research indicates that benzothiazole derivatives exhibit notable anticancer activity. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and modulation of cell cycle progression.

Case Study:

In a study published in PubMed, the compound demonstrated significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values were reported to be in the micromolar range, indicating effective potency against these cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary results suggest that it possesses activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings highlight the potential of this compound as a lead for developing new antimicrobial agents.

The biological activity of this compound is thought to involve interaction with specific molecular targets within cells. This interaction may modulate enzyme activity or receptor signaling pathways, leading to altered cellular responses such as apoptosis or inhibition of proliferation.

Structure-Activity Relationship (SAR)

The structure of benzothiazoles significantly influences their biological activity. Modifications at various positions on the benzothiazole ring can enhance or diminish their pharmacological effects. For instance, the presence of methoxy groups at positions 5 and 6 has been correlated with increased anticancer activity.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

Core Heterocyclic Systems

- Target Compound : Benzothiazole core with a 2-ylidene linkage and cyclopropanecarboxamide side chain.

- Analogs : N-(5,6-Methylenedioxybenzothiazole-2-yl) derivatives with thio/piperazine acetamide/propanamide side chains .

- Compounds : Thiazolo[3,2-a]pyrimidine (e.g., 11a, 11b) and quinazoline (e.g., 12) cores with nitrile and furan substituents .

- Patent Compound : Indole-benzo-dioxole core with cyclopropanecarboxamide, fluorinated substituents, and dihydroxypropyl groups .

Key Substituent Variations

Substituent Impact :

- Methoxy vs.

- Cyclopropane Carboxamide : Introduces ring strain and rigidity, which could enhance binding specificity compared to flexible acetamide/propanamide chains in compounds .

- Ethyl Group at Position 3 : May sterically hinder interactions with enzyme active sites, contrasting with unsubstituted benzothiazoles in .

Acetylcholinesterase (AChE) Inhibition

- (Compound 3c) : Demonstrated potent AChE inhibition (IC~50~ = 0.030 ± 0.001 µM), comparable to donepezil (IC~50~ = 0.0201 ± 0.0010 µM) . The methylenedioxy and piperazine groups likely contribute to this activity via π-π stacking and hydrogen bonding.

β-Secretase 1 (BACE-1) Inhibition

- The acetamide side chains may interact with catalytic aspartate residues .

- Target Compound : The cyclopropanecarboxamide’s compact structure might limit deep binding into BACE-1’s active site, contrasting with extended side chains in derivatives.

LogP and Solubility

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。